molecular formula C8H7ClN4O B15258988 6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one

6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B15258988
M. Wt: 210.62 g/mol
InChI Key: FPUKZTQMHVPNQY-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design due to their structural similarity to nucleic acid bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH at reflux conditions can lead to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of carboxylic acid chlorides under reflux in xylene followed by base addition can be employed .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrido[2,3-d]pyrimidin-7-one derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation .

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

6-(aminomethyl)-4-chloro-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H7ClN4O/c9-6-5-1-4(2-10)8(14)13-7(5)12-3-11-6/h1,3H,2,10H2,(H,11,12,13,14)

InChI Key

FPUKZTQMHVPNQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=C1C(=NC=N2)Cl)CN

Origin of Product

United States

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